molecular formula C14H10FO3- B10914958 4-[(4-Fluorophenoxy)methyl]benzoate

4-[(4-Fluorophenoxy)methyl]benzoate

Cat. No.: B10914958
M. Wt: 245.22 g/mol
InChI Key: BXDPRCJDARSTDY-UHFFFAOYSA-M
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Description

4-[(4-Fluorophenoxy)methyl]benzoate is an organic compound with the molecular formula C14H10FO3 It is a derivative of benzoic acid and features a fluorophenoxy group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenoxy)methyl]benzoate typically involves the esterification of 4-[(4-fluorophenoxy)methyl]benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenoxy)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Fluorophenoxy)methyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The benzoate moiety can also participate in various biochemical pathways, modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Fluorophenoxy)methyl]benzoate is unique due to its specific combination of a fluorophenoxy group and a benzoate ester. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C14H10FO3-

Molecular Weight

245.22 g/mol

IUPAC Name

4-[(4-fluorophenoxy)methyl]benzoate

InChI

InChI=1S/C14H11FO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17)/p-1

InChI Key

BXDPRCJDARSTDY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)F)C(=O)[O-]

Origin of Product

United States

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